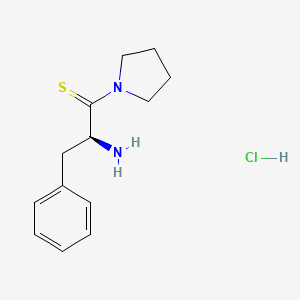
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . Solution phase synthesis is sometimes required for peptides with non-typical structures . The solution synthesis is beneficial, especially for large-scale synthesis (gram-scale) of short peptides, where solid-phase synthesis might be too expensive .Molecular Structure Analysis
The molecular structure of such compounds is likely to be complex and would depend on the specific sequence of amino acids and other components. The Phe-Phe motif, for example, has been shown to self-assemble into nanostructures with interesting properties, including photoinduced ferroelectricity and piezoelectricity . These properties suggest the potential for functional nanomaterials that respond to electrical or mechanical stimuli .Chemical Reactions Analysis
The chemical reactions involved in the formation and modification of such compounds would depend on the specific synthesis methods used. For example, acid hydrolysis is a common method for hydrolyzing a protein sample, which can be performed in either vapor or liquid phase . The acid-hydrolysis reaction with 6 M HCl results in the addition of water to each covalent peptide bond, yielding the desired individual amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the Phe-Phe motif has been shown to self-assemble into nanostructures with interesting properties, including photoinduced ferroelectricity and piezoelectricity .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific structure and use. For example, hydrochloric acid, which may be involved in the synthesis of such compounds, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTOAGNJNRCBAJ-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)[C@H](CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718684 |
Source


|
| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184360-53-0 |
Source


|
| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B1169504.png)
